molecular formula C7H7N3S B1674376 2-Hydrazinobenzothiazole CAS No. 615-21-4

2-Hydrazinobenzothiazole

Cat. No. B1674376
CAS RN: 615-21-4
M. Wt: 165.22 g/mol
InChI Key: JYSUYJCLUODSLN-UHFFFAOYSA-N
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Description

2-Hydrazinobenzothiazole is a slightly yellow to beige-green crystalline powder . It is used in the spectrophotometric analysis determination of methenamine and its salts. It also plays a role in the detection and repair mechanism of Etheno-DNA adducts .


Synthesis Analysis

2-Hydrazinobenzothiazole can be synthesized by refluxing a mixture of 2-mercaptobenzothiazole and hydrazine hydrate . Another method involves the use of functionalized 2-Hydrazinobenzothiazole with Bithiophene as a colorimetric sensor for lethal cyanide ions .


Molecular Structure Analysis

The molecular formula of 2-Hydrazinobenzothiazole is C7H7N3S, and its molecular weight is 165.22 g/mol . The InChIKey of the compound is JYSUYJCLUODSLN-UHFFFAOYSA-N . The compound’s geometrical structure, vibrational spectra, and corresponding assignments have been studied using density functional theory .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of new benzothiazole hydrazide derivatives . It has also been involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

2-Hydrazinobenzothiazole is a solid at 20°C and should be stored under inert gas . It is air-sensitive . The compound is slightly yellow to beige-green in color .

Scientific Research Applications

Corrosion Inhibition

2-Hydrazinobenzothiazole has been studied for its potential in corrosion inhibition, particularly on low carbon steel in industrial water mediums. Research shows that the presence of 2-hydrazino-4,7-dimethylbenzothiazole increases corrosion resistance with increasing concentrations. The adsorption process of these compounds on low carbon steel surfaces is indicative of chemisorption, as detailed by Badiea and Mohana (2009) (Badiea & Mohana, 2009).

Immune System Modulation

In the realm of immunology, 2-hydrazinobenzothiazole has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that tumors express to suppress the immune system. Spectroscopic studies and in silico docking suggested that its inhibitory action is through binding to haem, as reported by Fung et al. (2013) (Fung et al., 2013).

Antimicrobial Activities

The compound has also shown promise in antimicrobial applications. Research involving the synthesis of benzothiazole hydrazide derivatives from 2-mercaptobenzothiazole, including 2-hydrazinobenzothiazole, demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential for developing specific antibacterial drugs from derivatives of 2-hydrazinobenzothiazole (Khalil & Khalal, 2021) (Khalil & Khalal, 2021).

Antiproliferative and Antioxidant Properties

There's significant interest in the antiproliferative and antioxidant potential of 2-hydrazinobenzothiazole derivatives. Studies have shown that certain derivatives exhibit significant cytotoxic activity against carcinoma cell lines, alongside notable antioxidant potential. This dual functionality highlights the compound's potential in cancer therapy and oxidative stress management (Grozav et al., 2017) (Grozav et al., 2017).

Antimycobacterial Activity

Further research into pyridine appended 2-hydrazinylthiazole derivatives has uncovered their efficacy as novel chemotherapeutic agents against Mycobacterium tuberculosis, showcasing good antimycobacterial activity. These findings are instrumental for the development of new treatments against tuberculosis, particularly in identifying compounds that are non-toxic to human cells (Matsa et al., 2022) (Matsa et al., 2022).

Safety And Hazards

The compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It may form combustible dust concentrations in air . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Future Directions

Research on 2-Hydrazinobenzothiazole is ongoing. It has been studied for its geometrical structure, vibrational spectra, and corresponding assignments as well as PED values with electrical, thermodynamic, optical, and nonlinear properties . The compound exhibits good biological activity in nature, as demonstrated theoretically by molecular docking .

properties

IUPAC Name

1,3-benzothiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSUYJCLUODSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060644
Record name 2(3H)-Benzothiazolone, hydrazone
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Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydrazinobenzothiazole

CAS RN

615-21-4
Record name 2-Benzothiazolinone, hydrazone
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Record name 2-Hydrazinobenzothiazole
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Record name 2-Hydrazinobenzothiazole
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Record name Benzothiazole, 2-hydrazinyl-
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Record name 2(3H)-Benzothiazolone, hydrazone
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Record name Benzothiazol-2-ylhydrazine
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Record name HYDRAZINOBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
711
Citations
SA Elsayed, EA Saad, SI Mostafa - Mini Reviews in Medicinal …, 2019 - ingentaconnect.com
… Objective: To synthesize new metal complexes of 2-hydrazinobenzothiazole (hbt) and to investigate their potential anticancer characteristics. Methods: New five complexes; [VO(hbt)…
Number of citations: 24 www.ingentaconnect.com
SA Elsayed, HM El‐Gharabawy… - Applied …, 2020 - Wiley Online Library
… The present paper is a follow-up of an earlier one in which we described the synthesis of a series of transition metal complexes with 2-hydrazinobenzothiazole. and 2-…
Number of citations: 26 onlinelibrary.wiley.com
P Shaw, IB Obot, M Yadav - Materials Chemistry Frontiers, 2019 - pubs.rsc.org
In the present investigation two hydrazinobenzothiazole compounds 6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol (BTHP) and 5-(2-(benzo[d]thiazol-2-yl)hydrazono)…
Number of citations: 68 pubs.rsc.org
MI Khalil, QZ Khalal - Journal of Physics: Conference Series, 2021 - iopscience.iop.org
A series of new benzothiazole hydrazide derivatives starting from 2-mercaptobenzothiazole have been synthesized. 2-hydrazinobenzothiazole [M1] was prepared by refluxing of a …
Number of citations: 2 iopscience.iop.org
A Sharma, A Fatima, MA Malla, G Khanum… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… 2-Hydrazinobenzothiazole (2-HBT), also known as 1,3-benzothiazol-2-ylhydrazine (IUPCA name). All obtained observations of the 2-Hydrazinobenzothiazole … 2-Hydrazinobenzothiazole…
Number of citations: 2 www.tandfonline.com
KO Badahdah, HM Abdel Hamid… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… Consequently, the objective of the present study was devoted to the synthesis of functionalized 2-hydrazinobenzothiazole (1) with isatin and some carbohydrates to explore their …
Number of citations: 19 onlinelibrary.wiley.com
JK Lim, CCC Chen - Journal of Pharmaceutical Sciences, 1973 - Wiley Online Library
… acid hydrolysis of methenamine with a dye, 2-hydrazinobenzothiazole. Beer’s law is obeyed … 2-hydrazinobenzothiazole, compared to compendia1 methods 0 2-Hydrazinobenzothiazole-…
Number of citations: 12 onlinelibrary.wiley.com
EE Stashenko, JW Wong, JR Martínez, A Mateus… - … of Chromatography A, 1996 - Elsevier
… The carbonyl compounds were derivatized quantitatively with 2-hydrazinobenzothiazole (HBT) at room temperature to afford their corresponding water-insoluble hydrazones. The …
Number of citations: 22 www.sciencedirect.com
HB Zengin, R Gürkan - Biological trace element research, 2019 - Springer
In this study, a new method was developed for the pre-concentration of trace mercury from seafood samples prior to analysis by spectrophotometry. The method is based on the …
Number of citations: 13 link.springer.com
NP Peet, S Sunder, RJ Barbuch… - Journal of …, 1988 - Wiley Online Library
The reaction of 2‐hydrazinobenzothiazole (1) with ethyl acetoacetate has twice been reported to yield a fused triazepinobenzothiazolone, namely, 3‐methyl[1,2,4]triazepino[3,4‐b]…
Number of citations: 24 onlinelibrary.wiley.com

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